molecular formula C68H87F3N18O14 B1496783 H-Pyr-His-Trp-Ser-D-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.TFA CAS No. 321709-40-4

H-Pyr-His-Trp-Ser-D-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.TFA

Cat. No.: B1496783
CAS No.: 321709-40-4
M. Wt: 1437.5 g/mol
InChI Key: WLCLKKFVXQXROG-NUKPSWSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Pyr-His-Trp-Ser-D-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.TFA is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH). This compound is designed to mimic the natural hormone’s structure and function, but with modifications that enhance its stability and efficacy. It is often used in scientific research and medical applications due to its ability to regulate the release of gonadotropins, which are critical for reproductive health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-His-Trp-Ser-D-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups for peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling reactions. Common deprotecting agents include trifluoroacetic acid (TFA).

    Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

H-Pyr-His-Trp-Ser-D-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.TFA can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine residues, using reagents like hydrogen peroxide.

    Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Dithiothreitol (DTT), neutral pH.

    Substitution: Amino acid derivatives, coupling reagents like DIC and HOBt.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and various analogs with substituted amino acids.

Scientific Research Applications

H-Pyr-His-Trp-Ser-D-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.TFA is widely used in scientific research due to its ability to modulate hormonal pathways. Its applications include:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of LHRH in reproductive health and development.

    Medicine: Developing treatments for hormone-related disorders, such as prostate cancer and endometriosis.

    Industry: Producing peptide-based therapeutics and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to LHRH receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular events, leading to the release of gonadotropins (luteinizing hormone and follicle-stimulating hormone). These hormones regulate reproductive functions, including ovulation and testosterone production.

Comparison with Similar Compounds

Similar Compounds

    Leuprolide Acetate: Another LHRH analog used in the treatment of hormone-sensitive cancers.

    Goserelin Acetate: Used for similar applications as leuprolide acetate, with slight differences in structure and pharmacokinetics.

    Triptorelin Pamoate: Another LHRH analog with a different release profile and duration of action.

Uniqueness

H-Pyr-His-Trp-Ser-D-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.TFA is unique due to its specific amino acid modifications, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H86N18O12.C2HF3O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;3-2(4,5)1(6)7/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);(H,6,7)/t47-,48-,49-,50+,51-,52-,53+,54-,55-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCLKKFVXQXROG-NUKPSWSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H87F3N18O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321709-40-4
Record name 321709-40-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Pyr-His-Trp-Ser-D-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.TFA
Reactant of Route 2
H-Pyr-His-Trp-Ser-D-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.TFA
Reactant of Route 3
H-Pyr-His-Trp-Ser-D-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.TFA
Reactant of Route 4
H-Pyr-His-Trp-Ser-D-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.TFA
Reactant of Route 5
H-Pyr-His-Trp-Ser-D-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.TFA
Reactant of Route 6
Reactant of Route 6
H-Pyr-His-Trp-Ser-D-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.